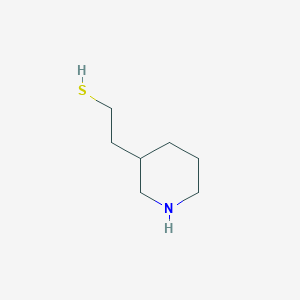

2-(Piperidin-3-yl)ethanethiol

Description

2-(Piperidin-3-yl)ethanethiol is a piperidine derivative featuring a thiol (-SH) functional group attached to a two-carbon chain at the 3-position of the piperidine ring. This compound is of interest in medicinal chemistry due to the reactivity of the thiol group, which can participate in disulfide bond formation or act as a nucleophile in synthetic pathways.

Properties

Molecular Formula |

C7H15NS |

|---|---|

Molecular Weight |

145.27 g/mol |

IUPAC Name |

2-piperidin-3-ylethanethiol |

InChI |

InChI=1S/C7H15NS/c9-5-3-7-2-1-4-8-6-7/h7-9H,1-6H2 |

InChI Key |

LWYPSJRLZLZFLC-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CCS |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperidin-3-yl)ethanethiol typically involves the reaction of piperidine derivatives with thiol-containing reagents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with an alkyl halide containing a thiol group under basic conditions. The reaction can be carried out in solvents like ethanol or methanol, with the addition of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution.

Industrial Production Methods: Industrial production of 2-(Piperidin-3-yl)ethanethiol may involve more scalable and cost-effective methods. One approach could be the catalytic hydrogenation of piperidine derivatives followed by thiolation using thiol-containing reagents. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Types of Reactions:

Oxidation: 2-(Piperidin-3-yl)ethanethiol can undergo oxidation reactions where the thiol group is converted to a disulfide bond or sulfonic acid. Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: The compound can be reduced to form the corresponding piperidine derivative with a reduced thiol group. Reducing agents like lithium aluminum hydride can be used.

Substitution: The thiol group in 2-(Piperidin-3-yl)ethanethiol can participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.

Major Products Formed:

Oxidation: Disulfides, sulfonic acids.

Reduction: Reduced piperidine derivatives.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-3-yl)ethanethiol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: The compound can be used in the study of biological systems, particularly in understanding the role of thiol groups in enzymatic reactions and protein interactions.

Medicine: 2-(Piperidin-3-yl)ethanethiol derivatives have potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals targeting various diseases.

Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science for developing new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)ethanethiol largely depends on its interaction with biological molecules. The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their function. This interaction can affect various molecular pathways, including enzymatic activity, signal transduction, and protein-protein interactions. The piperidine ring may also contribute to the compound’s binding affinity and specificity towards certain molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on Ethyl 2-(piperidin-4-yl)acetate () and hypothetical inferences for 2-(Piperidin-3-yl)ethanethiol, emphasizing key differences in substituent position (3-yl vs. 4-yl) and functional groups (thiol vs. acetate ester).

Table 1: Comparative Analysis of Key Properties

Key Structural and Functional Differences:

- Substituent Position : The 3-position of the piperidine ring in 2-(Piperidin-3-yl)ethanethiol introduces steric and electronic effects distinct from the 4-position in Ethyl 2-(piperidin-4-yl)acetate. The 3-position may reduce symmetry and alter binding interactions with biological targets .

- Functional Group : The thiol group in 2-(Piperidin-3-yl)ethanethiol enhances nucleophilicity and redox sensitivity compared to the ester group in Ethyl 2-(piperidin-4-yl)acetate. This difference impacts stability, solubility, and metabolic pathways.

Research Findings and Implications

Pharmacokinetic Predictions:

- GI Absorption : Ethyl 2-(piperidin-4-yl)acetate has moderate GI absorption (87% probability) . The thiol analog may exhibit lower absorption due to increased polarity.

- BBB Permeability : Ethyl 2-(piperidin-4-yl)acetate is predicted to cross the blood-brain barrier (BBB), but the thiol group in 2-(Piperidin-3-yl)ethanethiol could hinder BBB penetration.

Notes and Limitations

- Experimental validation is required to confirm physicochemical and pharmacokinetic predictions for 2-(Piperidin-3-yl)ethanethiol.

- Future studies should explore analogs with varying substituent positions (e.g., 2-yl, 3-yl, 4-yl) and functional groups (e.g., thiols, alcohols, amines) to refine structure-activity relationships.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.